1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester
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Overview
Description
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is a complex carbohydrate derivative with significant applications in biological studies. This compound is particularly noted for its role in the inhibition of fibroblast growth factor (FGF-2) binding to heparin and endothelial cells. Its molecular formula is C13H19NO9, and it has a molecular weight of 333.29 g/mol.
Preparation Methods
The synthesis of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester typically involves multiple steps:
Starting Material: The process begins with D-glucurono-6,3-lactone.
Esterification: The lactone is esterified to form D-glucuronic acid methyl ester.
Acetylation: The methyl ester undergoes acetylation to yield 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester.
Amination: Finally, the acetylated product is aminated to produce this compound.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include the use of specialized reactors and purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is employed in studies involving the inhibition of fibroblast growth factor (FGF-2) binding, which is crucial for understanding cell growth and development.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.
Industry: It is used in the production of specialized chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester involves its interaction with specific molecular targets. In biological systems, it inhibits the binding of fibroblast growth factor (FGF-2) to heparin and endothelial cells. This inhibition is crucial for regulating cell proliferation and angiogenesis. The compound’s structure allows it to effectively block the binding sites, thereby preventing the activation of downstream signaling pathways.
Comparison with Similar Compounds
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester can be compared with other carbohydrate derivatives such as:
D-Glucuronic Acid Methyl Ester: Lacks the amino group and acetylation, making it less effective in specific biological applications.
1,2,3,4-Tetra-O-acetyl-D-glucuronic Acid Methyl Ester: Similar in structure but without the amino group, which is crucial for its inhibitory activity.
N-Acetylglucosamine: Another amino sugar but with different functional groups and biological roles.
The uniqueness of this compound lies in its specific structure, which combines acetylation and amination, providing it with distinct chemical and biological properties.
Properties
CAS No. |
14365-73-2 |
---|---|
Molecular Formula |
C₁₃H₁₉NO₉ |
Molecular Weight |
333.29 |
Origin of Product |
United States |
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